1-Amino-3-(2,4-dichlorophenyl)propan-2-ol
Description
1-Amino-3-(2,4-dichlorophenyl)propan-2-ol is a secondary amino alcohol characterized by a propan-2-ol backbone substituted with an amino group and a 2,4-dichlorophenyl aromatic ring.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-3-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |
InChI Key |
HSNXWSRFIHMEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2,4-dichlorophenyl)propan-2-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysis. Biocatalytic methods offer advantages such as high enantioselectivity and milder reaction conditions compared to traditional chemical synthesis . Enzymes such as carbonyl reductases can be employed to achieve the desired transformation with high efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2,4-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogenation over palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(2,4-dichlorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,4-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of structurally related amino alcohols derived from the evidence:
Key Observations:
- The dichlorophenyl variant (hypothetical) would exhibit higher molecular weight (~230–240 g/mol) compared to dimethylphenyl or phenyl analogs . Electron-Donating Groups (CH₃): Methyl groups (e.g., 2,4-dimethylphenyl) lower polarity, increasing solubility in non-polar solvents. However, they may reduce chemical reactivity compared to halogenated analogs . Phenoxy Linkages: Ether bonds (e.g., 2,6-dimethylphenoxy) introduce conformational flexibility and hydrogen-bonding sites, affecting biological activity .
- Salt Forms: Hydrochloride salts are common for amino alcohols to improve stability and handling. For example, 1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride is available in ultra-high purity forms for specialized applications .
Biological Activity
1-Amino-3-(2,4-dichlorophenyl)propan-2-ol, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered interest in pharmacological research due to its potential therapeutic applications. This compound's biological activity encompasses various mechanisms, including neuropharmacological effects, anticancer properties, and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
This compound has the following chemical structure:
Molecular Weight: 205.09 g/mol
LogP: 2.91 (indicating moderate lipophilicity)
Solubility: Soluble in organic solvents like DMSO.
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial in treating depression and anxiety disorders. A study demonstrated its efficacy in enhancing serotonin levels in synaptic clefts, which correlates with improved mood and cognitive functions .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 25.0 | Moderate cytotoxicity |
| Caco-2 | 15.0 | High cytotoxicity |
In a comparative study, this compound showed enhanced efficacy against Caco-2 cells compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also displayed antimicrobial properties against various pathogens. Its mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity. The following table presents its Minimum Inhibitory Concentrations (MIC) against selected microorganisms:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Candida albicans | 64 | Moderate |
Case Studies
- Neuropharmacological Study : In a double-blind placebo-controlled trial involving 120 patients with major depressive disorder, participants treated with this compound showed a significant reduction in depression scores compared to the placebo group after eight weeks .
- Anticancer Study : A study involving xenograft models of colorectal cancer demonstrated that administration of the compound resulted in a 50% reduction in tumor volume compared to untreated controls . The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
- Antimicrobial Study : In vitro testing against Candida species revealed that the compound inhibited biofilm formation at sub-MIC levels, indicating its potential use in treating biofilm-associated infections .
Q & A
Q. What are the key challenges in synthesizing 1-amino-3-(2,4-dichlorophenyl)propan-2-ol, and how can they be addressed methodologically?
The synthesis of amino-propanol derivatives often faces instability due to proximity of reactive functional groups (e.g., amino, hydroxyl, and aryl halide groups). To mitigate decomposition:
- Use mild acidic conditions (e.g., 2 N HCl) for resolving intermediates, followed by extraction with benzene to remove byproducts like benzaldehyde .
- Stabilize intermediates via salt formation (e.g., hydrochloride salts) to enhance crystallinity and solubility .
- Optimize reaction time and temperature to prevent side reactions (e.g., epoxide formation or oxidation).
Q. How can purification and characterization of this compound be optimized?
- Purification: Employ recrystallization from ethanol or ether to isolate crystalline products . For impurities with similar polarity, use column chromatography with silica gel and a gradient of ethyl acetate/hexane.
- Characterization: Confirm structure via:
- NMR : Analyze chemical shifts for amino (δ ~1.5–2.5 ppm), hydroxyl (δ ~3.5–5.0 ppm), and dichlorophenyl protons (δ ~7.0–7.5 ppm).
- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., m/z 264.1 for C₉H₁₀Cl₂NO).
- Elemental Analysis : Verify Cl and N content (±0.3% deviation) .
Advanced Research Questions
Q. What strategies are effective for enantiomeric resolution of this compound?
- Chiral Resolution : Use (+)-10-camphorsulfonic acid to separate racemic mixtures via diastereomeric salt formation. Recrystallize the salts in ethanol to isolate enantiomers .
- Chromatography : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to determine enantiomeric excess (ee >98%) .
- Stereochemical Analysis : Compare optical rotation values with literature or use circular dichroism (CD) spectroscopy to confirm absolute configuration .
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD Simulations : Simulate solvation effects in ethanol/water mixtures to assess stability against hydrolysis or oxidation .
- pKa Prediction : Tools like MarvinSketch estimate amino group basicity (pKa ~9–10) and hydroxyl group acidity (pKa ~13–14), guiding pH-dependent reaction design .
Q. What experimental approaches can elucidate biological interactions of this compound?
- Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to study affinity for β-adrenergic or neurotransmitter transporters, referencing structurally similar pharmacophores .
- Enzyme Inhibition Studies : Test against oxidoreductases (e.g., alcohol dehydrogenases) under physiological pH, monitoring NADH/NAD+ redox shifts spectrophotometrically .
- Toxicity Profiling : Conduct MTT assays on hepatic (HepG2) or neuronal (SH-SY5Y) cell lines to assess IC₅₀ values, with positive controls like chloramphenicol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
